molecular formula C20H25BrN2O4 B11781275 (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate

(S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate

Cat. No.: B11781275
M. Wt: 437.3 g/mol
InChI Key: OAYDHUFPFWSLKV-HNNXBMFYSA-N
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Description

(S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a brominated phenoxy group, and a dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Bromination: The phenoxy group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Dimethylisoxazole Moiety: The dimethylisoxazole group is introduced through a nucleophilic substitution reaction, where the brominated phenoxy compound reacts with a dimethylisoxazole derivative.

    Final Coupling: The final step involves coupling the brominated phenoxy compound with the pyrrolidine ring under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its brominated phenoxy group can be used for labeling and tracking purposes.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features make it a potential candidate for targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, modulating their activity. The isoxazole ring may also play a role in binding to specific sites on proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(2-bromo-5-phenoxy)pyrrolidine-1-carboxylate: Lacks the dimethylisoxazole moiety.

    tert-Butyl 3-(2-chloro-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate: Contains a chlorine atom instead of bromine.

    tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)piperidine-1-carboxylate: Features a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of (S)-tert-Butyl 3-(2-bromo-5-(3,5-dimethylisoxazol-4-yl)phenoxy)pyrrolidine-1-carboxylate lies in its combination of a brominated phenoxy group, a dimethylisoxazole moiety, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C20H25BrN2O4

Molecular Weight

437.3 g/mol

IUPAC Name

tert-butyl (3S)-3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H25BrN2O4/c1-12-18(13(2)27-22-12)14-6-7-16(21)17(10-14)25-15-8-9-23(11-15)19(24)26-20(3,4)5/h6-7,10,15H,8-9,11H2,1-5H3/t15-/m0/s1

InChI Key

OAYDHUFPFWSLKV-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)Br)O[C@H]3CCN(C3)C(=O)OC(C)(C)C

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)Br)OC3CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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